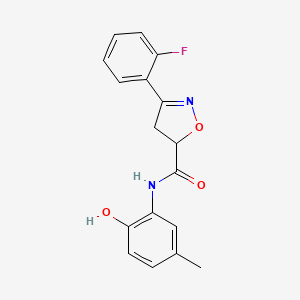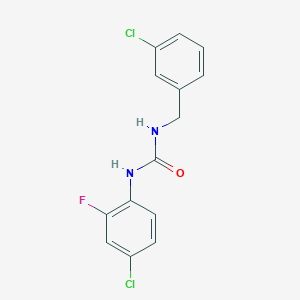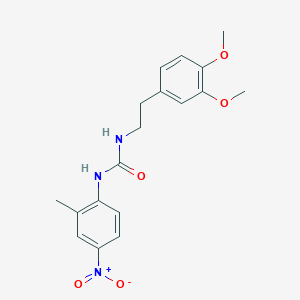![molecular formula C19H23ClN4OS B4656753 N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B4656753.png)
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide
Descripción general
Descripción
N-[4-(1-Adamantyl)-1,3-thiazol-2-yl]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide is a synthetic compound notable for its unique structural components and potential applications in various scientific fields. It’s a fusion of the adamantane moiety and pyrazole-thiazole hybrid scaffold, which imbues it with distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The compound is typically synthesized through multi-step organic synthesis. The first step involves the construction of the thiazole ring, often using a Hantzsch thiazole synthesis. This is followed by the addition of the adamantyl group via an alkylation reaction. The pyrazole ring is then introduced through a cyclization reaction, and the final step involves the formation of the carboxamide group.
Industrial Production Methods
In industrial settings, large-scale production of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide might be achieved through automated synthesis reactors, with careful monitoring of temperature, pressure, and pH to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
This compound can undergo various types of reactions:
Oxidation: It can be oxidized using agents like potassium permanganate.
Reduction: Lithium aluminium hydride (LiAlH4) might be used to reduce certain groups within the molecule.
Substitution: Halogen substitution can occur, especially on the chloro group, leading to a variety of derivatives.
Common Reagents and Conditions
Reactions often require:
Anhydrous conditions to prevent hydrolysis.
Catalysts like palladium on carbon (Pd/C) for hydrogenation reactions.
Solvents such as tetrahydrofuran (THF) for its polar aprotic properties.
Major Products
Oxidation and reduction reactions yield derivatives with altered oxidation states. Substitution reactions can produce compounds with different halogen groups, potentially modifying the compound’s activity.
Aplicaciones Científicas De Investigación
N-[4-(1-Adamantyl)-1,3-thiazol-2-yl]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide is a treasure trove for researchers:
Chemistry: It serves as a precursor for synthesizing other complex molecules.
Biology: Its potential as a bioactive compound makes it a candidate for drug discovery.
Medicine: Research might explore its antimicrobial or anticancer properties.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The compound’s mechanism of action involves binding to specific molecular targets within biological systems, potentially interacting with enzyme active sites or cell membrane receptors. The adamantane structure often enhances the compound’s ability to cross cell membranes, thereby increasing its efficacy.
Comparación Con Compuestos Similares
When comparing N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide with other compounds, it stands out due to the adamantyl group that imparts unique steric and electronic properties.
Similar Compounds
1-Adamantanamine: Shares the adamantane backbone.
4-Chloro-1,3-dimethyl-1H-pyrazole-5-carboxamide: Has the pyrazole core.
Thiazole derivatives: Known for their bioactivity.
Conclusion
This compound is a compound with rich synthetic possibilities and diverse applications across scientific disciplines. Its unique structure offers promising potential for future research and industrial applications.
Propiedades
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-4-chloro-2,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN4OS/c1-10-15(20)16(24(2)23-10)17(25)22-18-21-14(9-26-18)19-6-11-3-12(7-19)5-13(4-11)8-19/h9,11-13H,3-8H2,1-2H3,(H,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDHCDMXPQDEKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Cl)C(=O)NC2=NC(=CS2)C34CC5CC(C3)CC(C5)C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-fluorophenyl)-5-[(2,4,6-trimethylphenoxy)methyl]-1H-tetrazole](/img/structure/B4656671.png)
![N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B4656672.png)


![ethyl 4-(4-ethoxyphenyl)-5-methyl-2-({[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}amino)-3-thiophenecarboxylate](/img/structure/B4656700.png)


![3-methyl-N-[4-(1-pyrrolidinyl)benzyl]benzamide](/img/structure/B4656735.png)
![2-[(3-chlorobenzyl)thio]-5,6-dimethyl-3-[3-(4-morpholinyl)propyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4656743.png)


![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B4656765.png)
![7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4-ethyl-8-methyl-2H-chromen-2-one](/img/structure/B4656773.png)
![ethyl 2-[({[5-(aminocarbonyl)-1-ethyl-1H-pyrazol-4-yl]amino}carbonothioyl)amino]-5-benzyl-3-thiophenecarboxylate](/img/structure/B4656779.png)
